N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-5-phenylisoxazole-3-carboxamide
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Description
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-5-phenylisoxazole-3-carboxamide, also known as CPI-1189, is a novel compound that has been of interest in scientific research due to its potential therapeutic applications. CPI-1189 is a selective agonist of the cannabinoid receptor type 2 (CB2), which is predominantly expressed in immune cells and has been implicated in various physiological and pathological processes.
Scientific Research Applications
- Prospects : The diverse structural reactions and synthetic pathways associated with furans offer a wide range of prospects for combating microbial resistance .
Other Therapeutic Applications
Beyond antibacterial activity, this compound has potential in several other therapeutic areas:
- Anticancer Potential : Furan-containing compounds have been explored for their anticancer activity .
Furan Platform Chemicals
Apart from medicinal applications, furan derivatives play a role in sustainable chemistry. For instance:
- Furan Platform Chemicals : Furan-based platform chemicals, such as furfural and 5-hydroxymethylfurfural, are directly derived from biomass. These compounds have applications beyond fuels and plastics .
properties
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-18(15-11-16(25-21-15)13-5-2-1-3-6-13)20-12-19(23,14-8-9-14)17-7-4-10-24-17/h1-7,10-11,14,23H,8-9,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCLJPJTXHPMOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)(C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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